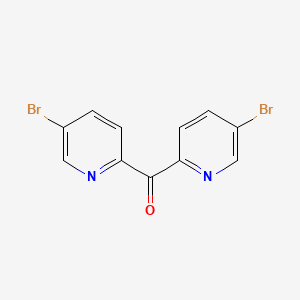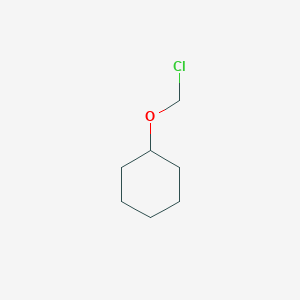![molecular formula C24H33La-7 B1589811 Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 68959-87-5](/img/new.no-structure.jpg)
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C24H33La. It is a lanthanum-based organometallic compound, often used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in many chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of lanthanum chloride with the corresponding cyclopentadienyl ligand. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
[ \text{LaCl}_3 + 3 \text{Cp}^* \rightarrow \text{La(Cp}^*)_3 + 3 \text{HCl} ]
where Cp* represents the cyclopentadienyl ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and sublimation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced to lower oxidation states of lanthanum.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lanthanum oxides, while substitution reactions yield various lanthanum complexes with different ligands.
Aplicaciones Científicas De Investigación
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other lanthanum-based compounds.
Mecanismo De Acción
The mechanism by which Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular structure allows it to interact with different molecular targets, enabling it to act as a catalyst or reactant in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Tris(cyclopentadienyl)lanthanum: Similar in structure but lacks the isopropyl group.
Tris(methylcyclopentadienyl)lanthanum: Contains methyl groups instead of isopropyl groups.
Tris(ethylcyclopentadienyl)lanthanum: Contains ethyl groups instead of isopropyl groups.
Uniqueness
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of the isopropyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propiedades
Número CAS |
68959-87-5 |
|---|---|
Fórmula molecular |
C24H33La-7 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1; |
Clave InChI |
BAWIRXMQUZGNCX-UHFFFAOYSA-N |
SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
SMILES canónico |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)


![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)







